2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole
Description
2-(Furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a fused benzene and imidazole ring system. The compound is substituted at the 1-position with a 2-methylallyl group (C₄H₇) and at the 2-position with a furan-2-yl moiety (C₄H₃O). This structure combines aromatic heterocycles (furan and benzimidazole) with an aliphatic allyl group, imparting unique electronic and steric properties. Benzimidazole derivatives are widely studied for their pharmacological, catalytic, and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-(furan-2-yl)-1-(2-methylprop-2-enyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZFIHSWZGFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Alkylation with 2-methyl-allyl group: The final step involves the alkylation of the benzimidazole core with a 2-methyl-allyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Electrophilic Substitution at the Furan Ring
The electron-rich furan substituent at position 2 is susceptible to electrophilic aromatic substitution (EAS). Key reactions include:
- Nitration : Furan derivatives undergo nitration at the α-position under mild conditions (e.g., HNO₃/AcOH), though regioselectivity may vary with steric effects from the benzimidazole core .
- Sulfonation : Reaction with sulfuric acid or SO₃ could yield sulfonated derivatives, though harsh conditions risk ring opening .
- Acylation : Friedel-Crafts acylation using acyl chlorides and Lewis acids (e.g., AlCl₃) may introduce acyl groups at the furan’s α-position .
Functionalization of the 2-Methylallyl Group
The 2-methylallyl substituent at position 1 enables allylic chemistry:
- Oxidation : Treatment with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) could form an epoxide at the allylic double bond .
- Halogenation : Allylic bromination via NBS (N-bromosuccinimide) under radical or light-initiated conditions may yield brominated derivatives .
- Cycloaddition : The allyl group may participate in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .
Benzimidazole Core Modifications
The benzo[d]imidazole scaffold offers reactivity at nitrogen and carbon centers:
- Alkylation/Arylation : The N-1 position is already substituted, but C-2 (furan) or C-5/C-6 positions on the benzene ring could undergo cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .
- Nucleophilic Substitution : Electron-withdrawing groups on the benzene ring (e.g., nitro) could enable displacement reactions with amines or thiols .
Tautomerization and Metal Coordination
Benzimidazoles often exhibit tautomerism between 1H and 3H forms, though substitution at N-1 likely stabilizes the 1H tautomer. The nitrogen lone pairs may coordinate to transition metals (e.g., Rh, Re), enabling catalytic applications or polymer formation .
Synthetic Routes to the Parent Compound
While direct synthesis data is sparse, analogous benzimidazoles are typically prepared via:
- Cyclocondensation : Benzil derivatives with aldehydes and ammonium acetate in acetic acid .
- Vilsmeier-Haack Reaction : For introducing formyl groups to the heterocycle .
- Cross-Coupling : Suzuki or Ullmann couplings to install aryl/heteroaryl groups .
Table 1: Hypothetical Reaction Pathways and Outcomes
| Reaction Type | Conditions | Expected Product | Yield* (Hypothetical) |
|---|---|---|---|
| Furan Nitration | HNO₃/AcOH, 0–5°C, 2h | 2-(5-Nitro-furan-2-yl)-1-(2-methylallyl)-1H-BI | 45–60% |
| Allylic Epoxidation | mCPBA, DCM, rt, 12h | 1-(2-Methylallyl-epoxide)-2-(furan-2-yl)-1H-BI | 50–70% |
| Suzuki Coupling at C-5 | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 5-Aryl-2-(furan-2-yl)-1-(2-methylallyl)-1H-BI | 60–85% |
*Yields estimated from analogous reactions in literature .
Key Challenges and Stability Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives were shown to induce cell cycle arrest and apoptosis in human lung cancer cells through the modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties :
Another area of interest is the antimicrobial activity of this compound. Studies have reported that benzimidazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with DNA synthesis .
Materials Science Applications
Organic Electronics :
The compound's unique electronic properties make it suitable for applications in organic electronics. Research has shown that furan-containing benzimidazoles can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices enhances charge transport properties, leading to improved device performance .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives. The versatility in synthetic pathways allows for the modification and optimization of its derivatives to enhance specific properties for targeted applications.
Case Studies
-
Cancer Treatment :
In a study published in Cancer Letters, researchers synthesized a series of benzimidazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in xenograft models. The study concluded that these compounds could serve as lead compounds for further development in cancer therapy . -
Antimicrobial Efficacy :
A comprehensive evaluation of several benzimidazole derivatives against common pathogens revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazoles can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The furan ring and 2-methyl-allyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Furan : The sulfur atom in 3p ( ) contributes to higher melting points (344–346°C vs. 285–287°C for 3o) due to stronger van der Waals forces and sulfur’s polarizability.
- Biological Relevance : Fluorophenyl-substituted derivatives ( ) exhibit enhanced GABA-A receptor binding, while furan-containing compounds like L2 ( ) show in silico antiviral activity against SARS-CoV-2.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Analysis :
- The target compound’s 2-methylallyl group may lower melting points compared to rigid analogues (e.g., 3p) by disrupting crystalline packing.
- Higher oxygen content in furan-substituted compounds (3o, L2) correlates with increased polarity, influencing solubility in polar aprotic solvents.
Key Insights :
Table 3: Functional Comparisons
Discussion :
- The 2-methylallyl group in the target compound could enhance lipophilicity, improving cell membrane permeability in drug design.
- Thiophene-containing catalysts (e.g., Ti-ZTBF in ) outperform furan analogues in CO₂ conversion, suggesting electron-donating substituents (e.g., methylallyl) might further tune catalytic activity.
Biological Activity
2-(Furan-2-yl)-1-(2-methylallyl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, along with its chemical properties and potential mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.28 g/mol
- Boiling Point : 392.0 ± 44.0 °C (predicted)
- Density : 1.14 ± 0.1 g/cm³ (predicted)
- pKa : 4.80 ± 0.10 (predicted) .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent:
- Activity Spectrum : It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membrane integrity and interference with DNA replication processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:
- Research Findings : Studies have reported that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Potential Applications : These findings suggest its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Detailed Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Membrane Disruption : Interaction with microbial membranes leading to permeability changes.
- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation, particularly NF-kB.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
